molecular formula C10H9ClO2 B13966575 2-(2-Oxopropyl)benzoyl chloride CAS No. 75724-92-4

2-(2-Oxopropyl)benzoyl chloride

Cat. No.: B13966575
CAS No.: 75724-92-4
M. Wt: 196.63 g/mol
InChI Key: SOYRYWLNRGQFIF-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)benzoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoyl chloride, featuring an oxopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Oxopropyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with acetone in the presence of a catalyst. The reaction typically involves heating and stirring the mixture under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzoic acid and thionyl chloride as raw materials, with a catalyst to facilitate the reaction. The mixture is heated and stirred, followed by distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxopropyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on molecules. The pathways involved in its reactions are typically nucleophilic acyl substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropyl)benzoyl chloride is unique due to the presence of the oxopropyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of substituted products. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance in scientific research .

Properties

CAS No.

75724-92-4

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-(2-oxopropyl)benzoyl chloride

InChI

InChI=1S/C10H9ClO2/c1-7(12)6-8-4-2-3-5-9(8)10(11)13/h2-5H,6H2,1H3

InChI Key

SOYRYWLNRGQFIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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